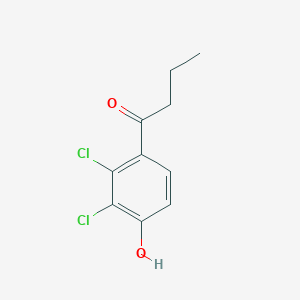
1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one
描述
1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one is a chemical compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol . This compound is known for its role as an intermediate in the synthesis of various pharmaceutical and agricultural chemicals . It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, along with a butanone moiety.
准备方法
The synthesis of 1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one typically involves the following steps :
Methylation of 2,3-Dichlorophenol: 2,3-Dichlorophenol is methylated using dimethyl sulfate in the presence of a base to protect the hydroxyl group, forming 2,3-dichloroanisole.
Friedel-Crafts Acylation: The protected phenol is then subjected to Friedel-Crafts acylation with butyryl chloride in the presence of anhydrous aluminum chloride, resulting in the formation of the desired product.
Hydrolysis: The final step involves hydrolysis to remove the methyl protecting group, yielding this compound.
Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
化学反应分析
1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The hydroxyl group can participate in condensation reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of diuretics like ethacrynic acid, which is used to treat high blood pressure and edema.
Industry: The compound is utilized in the production of various chemical products, including herbicides and fungicides.
作用机制
The mechanism of action of 1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways . For instance, as a precursor to ethacrynic acid, it inhibits the Na-K-Cl cotransporter in the renal tubules, leading to increased excretion of sodium, potassium, and water, thereby reducing blood pressure and edema . The presence of chlorine atoms and the hydroxyl group contribute to its reactivity and interaction with biological molecules.
相似化合物的比较
1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one can be compared with other similar compounds, such as :
2,3-Dichlorophenol: A precursor in its synthesis, which lacks the butanone moiety.
Ethacrynic Acid: A diuretic derived from this compound, with additional functional groups enhancing its biological activity.
2,3-Dichloroanisole: An intermediate in its synthesis, which has a methoxy group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific structure, which allows it to serve as a versatile intermediate in various chemical syntheses and its potential biological activities .
属性
IUPAC Name |
1-(2,3-dichloro-4-hydroxyphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-3-7(13)6-4-5-8(14)10(12)9(6)11/h4-5,14H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAKITVQDPSLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C=C1)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555903 | |
| Record name | 1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2350-46-1 | |
| Record name | 1-(2,3-Dichloro-4-hydroxyphenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2350-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



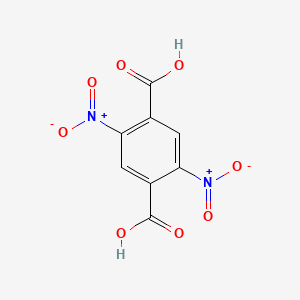
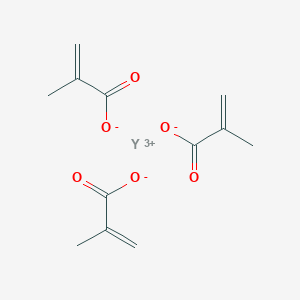
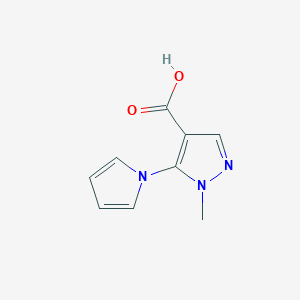
![[2-(1H-Indol-3-yl)-ethyl]-thiourea](/img/structure/B1610927.png)

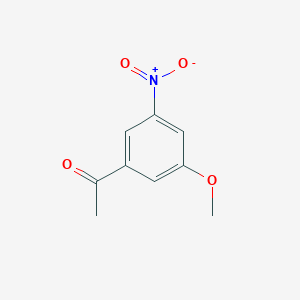



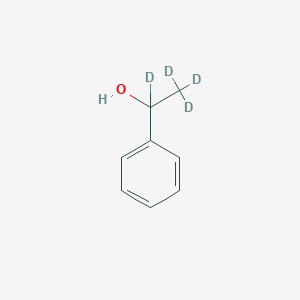
![Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1610937.png)


